CI-1040 (PD184352) is a synthetic, small-molecule compound developed by Pfizer as a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 [ [], [], [] ]. MEK1/2 are dual-specificity kinases that play a central role in the Ras-MAP kinase pathway, a critical signaling cascade involved in cellular proliferation, differentiation, and survival [ [], [] ]. By selectively inhibiting MEK1/2, CI-1040 effectively disrupts this pathway, offering a valuable tool for studying the role of the Ras-MAP kinase pathway in various cellular processes and disease models. Its potent and selective inhibitory activity has led to its extensive use in preclinical research investigating its potential therapeutic applications in various cancers and other diseases [ [], [], [], [] ].
CI-1040 is classified as a small-molecule inhibitor that specifically targets the Raf-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. It is derived from benzhydroxamate and is recognized for its ability to inhibit MEK1 and MEK2 with high selectivity. The compound was developed by Pfizer Inc. and has been used in various preclinical and clinical studies to assess its efficacy against different cancer types, including thyroid cancer, neuroblastoma, pancreatic cancer, and melanoma .
The synthesis of CI-1040 involves several steps that typically include the formation of the benzhydroxamate structure. While specific synthetic routes may vary, a general method includes:
The compound exhibits an IC50 value of approximately 17 nM against purified MEK1, indicating its potent inhibitory activity .
CI-1040 has a well-defined molecular structure characterized by its benzhydroxamate backbone. The key features include:
The binding site of CI-1040 is located adjacent to the magnesium-adenosine triphosphate binding site on MEK1/2, which is critical for its inhibitory function .
CI-1040 participates in several chemical reactions primarily through its interaction with MEK proteins. The main reaction involves:
The mechanism of action of CI-1040 centers on its ability to inhibit the Raf-MEK-ERK signaling cascade:
This mechanism highlights CI-1040's potential as a targeted therapy for cancers driven by aberrant MAPK signaling.
CI-1040 exhibits several notable physical and chemical properties:
These properties are crucial for its application in therapeutic contexts.
CI-1040 has been investigated extensively for its potential applications in oncology:
CI-1040 (PD184352) represents a first-generation, orally active small-molecule inhibitor specifically designed to target the mitogen-activated protein kinase kinase (MEK1/2) components of the Raf-MEK-ERK signaling cascade. This pathway serves as a critical conduit for transmitting growth and differentiation signals from surface receptors to nuclear transcription factors, with constitutive activation observed in numerous cancers [1] [6].
CI-1040 functions through non-competitive ATP inhibition, binding to a unique hydrophobic pocket adjacent to the ATP-binding site in MEK1/2. This binding induces a conformational change that locks MEK1/2 into a catalytically inactive state, preventing phosphorylation of its sole substrates, ERK1 and ERK2. Structural analyses reveal that CI-1040 stabilizes MEK in a "closed" conformation where the activation loop becomes inaccessible for upstream Raf-mediated phosphorylation, effectively disrupting the entire cascade initiation [6]. The inhibitor demonstrates high specificity for MEK1/2 over other kinases due to this distinctive allosteric mechanism, with an IC₅₀ in the low nanomolar range (approximately 17 nM for MEK1) [1].
By inhibiting MEK1/2, CI-1040 potently blocks phosphorylation of ERK1/2 at Thr202/Tyr204 residues. This suppression has profound downstream consequences, as phosphorylated ERK (pERK) dimerizes and translocates to the nucleus to activate transcription factors including ELK-1, c-Fos, c-Myc, and CREB. These factors regulate genes essential for cell proliferation, survival, and differentiation. Preclinical studies demonstrated that CI-1040 treatment significantly reduced pERK levels in xenograft models of pancreatic, colon, and breast cancers, correlating with antitumor activity [1] [4]. In neuroblastoma models, CI-1040 inhibited clonogenic growth and proliferation by suppressing ERK-driven transcription of cell cycle regulators like cyclins and CDKs [8].
Table 1: CI-1040 Effects on ERK Signaling and Tumor Growth in Preclinical Models
Tumor Type | pERK Reduction | Cell Proliferation Inhibition | Key Downstream Effects |
---|---|---|---|
Pancreatic Cancer | >90% | ~70% (IC₅₀: 0.2 μM) | G1/S cell cycle arrest, reduced cyclin D1 |
Colon Cancer (C26) | >95% | ~80% | Apoptosis induction, reduced soft agar growth |
Breast Cancer | >85% | ~60% (IC₅₀: 0.5 μM) | Suppressed EMT markers |
Neuroblastoma | >90% | 40-80% (dose-dependent) | S-phase arrest, PUMA upregulation |
While celebrated for MEK selectivity, emerging evidence indicates CI-1040 and its metabolites exhibit broader kinase inhibitory activity, contributing to complex pharmacological profiles.
The primary metabolite of CI-1040, ATR-002 (PD0184264), demonstrates unexpected antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This effect occurs at micromolar concentrations (IC₅₀: ~20 μM) and stems from inhibition of bacterial serine/threonine kinases like PknB and phosphatase Stp, which are structurally analogous to eukaryotic MAPKs and critical for bacterial growth, stress tolerance, and antibiotic resistance [2] [5]. Additionally, CI-1040 shows moderate inhibitory activity against glycogen synthase kinase-3β (GSK-3β), checkpoint kinase 1 (Chk1), and the lymphocyte-specific kinase Lck at concentrations exceeding those required for MEK inhibition (typically >1 μM) [9].
This multikinase activity has dual implications. Beneficially, ATR-002’s antibacterial action reduces bacterial titres during influenza virus co-infection models without sensitizing host cells to secondary infection [2] [5]. Conversely, off-target inhibition of kinases like GSK-3β or Chk1 may confound experimental interpretations in cellular models. For example, GSK-3β inhibition activates Wnt/β-catenin signaling, potentially opposing MEK/ERK-dependent anti-proliferative effects. Similarly, Chk1 inhibition could synergize with DNA-damaging agents independently of MEK status. These findings underscore the necessity for careful control experiments using newer, more selective MEK inhibitors when dissecting pathway-specific functions [9].
CI-1040 exerts significant pro-apoptotic effects in malignant cells, extending beyond cytostatic growth arrest.
In neuroblastoma cells, sustained CI-1040 treatment (≥48 hours) upregulates PUMA (p53-upregulated modulator of apoptosis), a potent pro-apoptotic Bcl-2 homology domain 3 (BH3)-only protein. PUMA induction occurs via both p53-dependent and independent mechanisms and triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of caspase-9 and caspase-3. This intrinsic apoptotic pathway is critical for CI-1040’s cytotoxicity, particularly in MYCN-amplified neuroblastoma lines where baseline ERK activity is elevated [8].
CI-1040 synergizes with agents that enhance pro-apoptotic Bcl-2 family protein expression or inhibit anti-apoptotic proteins. For instance, in colon carcinoma models, MEK inhibition downregulates anti-apoptotic Mcl-1 and Bcl-xL, sensitizing cells to intrinsic apoptosis. Furthermore, by suppressing survival signals mediated by ERK-dependent phosphorylation of Bad and Bim, CI-1040 lowers the threshold for apoptosis induction. These mechanisms underlie its synergistic interactions with chemotherapeutics like taxanes or BH3 mimetics in preclinical studies [6] [8].
Despite potent initial responses, resistance to CI-1040 emerges through intrinsic cellular adaptations and microenvironmental influences.
The tumor stroma significantly modulates CI-1040 efficacy. Fibroblast-secreted factors like hepatocyte growth factor (HGF) activate MET receptor tyrosine kinase in cancer cells, reactivating ERK via Ras and/or inducing PI3K/AKT and STAT3 survival pathways. Hypoxia within poorly vascularized tumor regions upregulates HIF-1α, which transcriptionally represses pro-apoptotic genes and induces VEGF, fostering endothelial cell survival and angiogenesis independent of ERK. Macrophages in the microenvironment secrete IL-6 and TNF-α, activating JAK/STAT and NF-κB pathways that counteract MEK inhibition-induced apoptosis [4] [10].
Table 2: Documented Resistance Mechanisms to CI-1040 and Their Functional Consequences
Resistance Mechanism | Key Mediators | Functional Outcome | Experimental Model |
---|---|---|---|
Oncogenic Overexpression | K-RasV12 amplification | Bypassed MEK dependence, restored ERK signaling | Murine colon carcinoma (C26) |
Parallel MAPK Activation | p38/JNK phosphorylation | Sustained fibrogenesis, PAI-1 upregulation | Rat subtotal nephrectomy model |
Stromal Survival Signals | HGF/MET; IL-6; TNF-α | PI3K/AKT, STAT3, NF-κB activation | 3D co-culture tumor spheroids |
Relapse-Associated Mutations | NRAS, KRAS, BRAF mutations | Reactivated MAPK flux | Neuroblastoma patient samples |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7